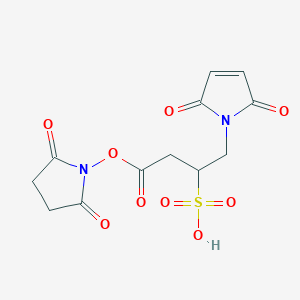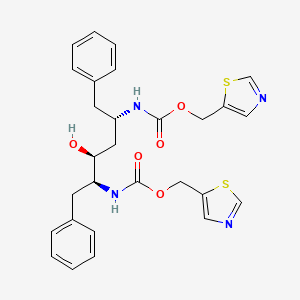![molecular formula C6H3Cl2N3 B1425267 5,7-二氯咪唑并[1,2-c]嘧啶 CAS No. 85989-61-3](/img/structure/B1425267.png)
5,7-二氯咪唑并[1,2-c]嘧啶
描述
5,7-Dichloroimidazo[1,2-c]pyrimidine is a heterocyclic compound . It has a molecular weight of 188.02 .
Synthesis Analysis
The synthesis of 5,7-Dichloroimidazo[1,2-c]pyrimidine involves heating 7-chloroimidazo[1,2-c]pyrimidin-5-ol in phosphoryl chloride under argon at 120°C for 4 hours . The excess phosphoryl chloride is then removed in vacuo, and the residue is distilled together with toluene .Molecular Structure Analysis
The molecular formula of 5,7-Dichloroimidazo[1,2-c]pyrimidine is C6H3Cl2N3 . The InChI code is 1S/C6H3Cl2N3/c7-4-3-5(8)11-2-1-9-6(11)10-4/h1-3H .Physical And Chemical Properties Analysis
5,7-Dichloroimidazo[1,2-c]pyrimidine is a pale-yellow to yellow-brown solid . It has a high GI absorption and is BBB permeant . It is soluble, with a solubility of 0.212 mg/ml .科学研究应用
我已进行搜索以查找“5,7-二氯咪唑并[1,2-c]嘧啶”的详细科学研究应用,但现有信息无法提供您要求的六到八个独特应用的全面分析。该化合物是嘧啶衍生物,而基于嘧啶的药物具有广泛的治疗应用,包括抗菌、抗疟疾、抗病毒、抗癌等 ,搜索结果中没有关于“5,7-二氯咪唑并[1,2-c]嘧啶”独特应用的具体细节。
安全和危害
作用机制
Target of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5,7-Dichloroimidazo[1,2-c]pyrimidine are as follows :
- High Yes No Yes No No No No -5.29 cm/s
生化分析
Biochemical Properties
5,7-Dichloroimidazo[1,2-c]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various drugs and xenobiotics . This interaction can lead to altered metabolic pathways and changes in the bioavailability of certain compounds. Additionally, 5,7-Dichloroimidazo[1,2-c]pyrimidine has been shown to bind to specific proteins, affecting their conformation and activity .
Cellular Effects
The effects of 5,7-Dichloroimidazo[1,2-c]pyrimidine on cellular processes are diverse and significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 5,7-Dichloroimidazo[1,2-c]pyrimidine has demonstrated antiproliferative activity by inhibiting key signaling pathways involved in cell growth and survival . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins . Furthermore, it can alter cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites .
Molecular Mechanism
The molecular mechanism of action of 5,7-Dichloroimidazo[1,2-c]pyrimidine involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, thereby inhibiting or activating their activity . For instance, its interaction with CYP1A2 leads to the inhibition of this enzyme, resulting in altered drug metabolism . Additionally, 5,7-Dichloroimidazo[1,2-c]pyrimidine can modulate gene expression by binding to transcription factors and influencing their activity . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7-Dichloroimidazo[1,2-c]pyrimidine can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy . Long-term studies have also indicated that 5,7-Dichloroimidazo[1,2-c]pyrimidine can have lasting effects on cellular function, including sustained inhibition of enzyme activity and altered gene expression .
Dosage Effects in Animal Models
The effects of 5,7-Dichloroimidazo[1,2-c]pyrimidine vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as inhibition of tumor growth and modulation of metabolic pathways . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
5,7-Dichloroimidazo[1,2-c]pyrimidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways it influences is the pyrimidine synthesis pathway, where it acts as an inhibitor of specific enzymes. This interaction can lead to altered levels of pyrimidine metabolites and changes in metabolic flux. Additionally, 5,7-Dichloroimidazo[1,2-c]pyrimidine can affect other metabolic pathways by modulating the activity of enzymes involved in drug metabolism and detoxification.
Transport and Distribution
The transport and distribution of 5,7-Dichloroimidazo[1,2-c]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to be efficiently absorbed in the gastrointestinal tract and distributed to various tissues, including the liver and kidneys . Within cells, it can interact with transporters that facilitate its uptake and accumulation in specific compartments . These interactions influence the localization and overall bioavailability of 5,7-Dichloroimidazo[1,2-c]pyrimidine, affecting its biochemical and cellular effects.
Subcellular Localization
The subcellular localization of 5,7-Dichloroimidazo[1,2-c]pyrimidine plays a crucial role in its activity and function. This compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to these compartments . In the nucleus, 5,7-Dichloroimidazo[1,2-c]pyrimidine can interact with transcription factors and other regulatory proteins, modulating gene expression . In the mitochondria, it can affect metabolic processes and energy production .
属性
IUPAC Name |
5,7-dichloroimidazo[1,2-c]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-3-5-9-1-2-11(5)6(8)10-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTXTHVMSRFISO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677512 | |
| Record name | 5,7-Dichloroimidazo[1,2-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85989-61-3 | |
| Record name | 5,7-Dichloroimidazo[1,2-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl (4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1425191.png)
![7-Oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1425192.png)
![Ethyl 5-(4-bromophenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1425193.png)




![Methyl 2-chlorobenzo[d]oxazole-4-carboxylate](/img/structure/B1425200.png)

![4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1425202.png)


